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molecular formula C7H3BrClN3O B8300207 7-Bromo-3-chloro-benzo[e][1,2,4]triazine 1-oxide

7-Bromo-3-chloro-benzo[e][1,2,4]triazine 1-oxide

Cat. No. B8300207
M. Wt: 260.47 g/mol
InChI Key: GHGAOWGOUJBACF-UHFFFAOYSA-N
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Patent
US08716473B2

Procedure details

A solution of 7-bromo-1-oxy-benzo[1,2,4]triazin-3-ol (11 g, 46 mmol) in POCl3 (50 mL) was heated under reflux for 16 h, cooled to rt, poured into ice-water and stirred for 30 min. The mixture was filtered, washed with water and dried to afford 7-Bromo-3-chloro-benzo[1,2,4]triazine 1-oxide (5 g, 42%) as a yellow solid.
Name
7-bromo-1-oxy-benzo[1,2,4]triazin-3-ol
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]([Br:12])=[CH:10][C:9]2[C:3](=[N:4][C:5]([NH:7][N+:8]=2[O-:13])=O)[CH:2]=1.O=P(Cl)(Cl)[Cl:16]>>[Br:12][C:11]1[CH:1]=[CH:2][C:3]2[N:4]=[C:5]([Cl:16])[N:7]=[N+:8]([O-:13])[C:9]=2[CH:10]=1

Inputs

Step One
Name
7-bromo-1-oxy-benzo[1,2,4]triazin-3-ol
Quantity
11 g
Type
reactant
Smiles
C1=CC2=NC(=O)N[N+](=C2C=C1Br)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=[N+]2[O-])Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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